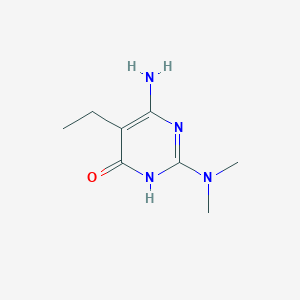

6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-amino-2-(dimethylamino)-5-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H14N4O/c1-4-5-6(9)10-8(12(2)3)11-7(5)13/h4H2,1-3H3,(H3,9,10,11,13) |

InChI Key |

RNZONJBXEHYDRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Standard Biginelli Reaction

The traditional synthesis of dihydropyrimidinones, including derivatives like 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one , employs the acid-catalyzed condensation of a urea or thiourea, an aromatic aldehyde, and a β-keto ester. The reaction proceeds via a multistep cyclocondensation, forming the heterocyclic pyrimidine core. This method is well-documented for its simplicity, high atom economy, and broad substrate scope.

Modification of Urea Component

Research has shown that replacing urea with other amidine derivatives can influence the substitution pattern on the pyrimidine ring. For example, the use of O-methyl isourea derivatives and guanidine compounds has been explored to introduce amino groups at specific positions, as well as to incorporate dimethylamino functionalities directly into the heterocycle. These modifications often involve initial synthesis of functionalized isoureas or guanidines, followed by their condensation with suitable aldehydes and ketoesters under catalytic conditions.

Catalytic and Solvent Variations

The use of heterogeneous catalysts such as tungstophosphoric acid or zinc chloride, often under solvent-free conditions, has been reported to enhance reaction efficiency and selectivity. Microwave irradiation has further accelerated these reactions, reducing reaction times significantly and improving yields.

Alternative Synthetic Strategies

Multi-Component Reactions (MCRs) with Modified Components

Beyond the classical Biginelli protocol, alternative multicomponent approaches involve the use of preformed intermediates such as α-benzylidene β-keto esters or acylals, which are condensed with suitable amidines or amino derivatives. These methods allow for greater structural diversity and functional group tolerance, facilitating the incorporation of the dimethylamino and ethyl substituents present in the target compound.

Sequential and One-Pot Oxidation/Condensation

Recent advances include sequential oxidation of benzyl halides to aldehydes via Kornblum oxidation, followed by one-pot condensation with urea derivatives under microwave conditions. This approach enables the in situ formation of key intermediates, streamlining the synthesis of the dihydropyrimidinone core with specific substituents, such as the dimethylamino group.

Specific Synthesis of the Target Compound

The synthesis of This compound can be summarized as follows:

Step 1: Preparation of a suitable aldehyde precursor, possibly via the oxidation of benzyl halides or other aromatic precursors, to generate the necessary aldehyde component with the desired substitution pattern.

Step 2: Condensation of this aldehyde with a ketoester, such as ethyl acetoacetate, under acidic or basic catalysis, often facilitated by microwave irradiation or heterogeneous catalysts, to form an α-benzylidene intermediate.

Step 3: Addition of a dimethylamino-substituted urea or amidine derivative to the reaction mixture, promoting cyclization and heterocycle formation through nucleophilic attack and subsequent ring closure.

Step 4: Final oxidation or tautomerization steps, if necessary, to stabilize the dihydropyrimidinone core and ensure the amino group at position 6.

Note: The exact sequence and reagents depend on the specific synthetic route chosen, with modifications tailored to optimize yield and purity.

Research Outcomes and Data Tables

| Methodology | Reagents | Catalyst/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Classical Biginelli | Urea, aromatic aldehyde, ethyl acetoacetate | Acid catalysis | 60–85 | Widely used, high versatility |

| Modified urea (isoureas, guanidine) | Functionalized amidines | Heterogeneous catalysts, microwave | 65–90 | Enhanced selectivity, functional group tolerance |

| In situ aldehyde synthesis | Benzyl halides + Kornblum oxidation | Microwave, DMSO solvent | 70–88 | Environmentally friendly, rapid synthesis |

| Use of preformed α-benzylidene β-keto esters | Aldehydes + keto esters | Acid/base catalysis | 60–85 | Structural diversity |

Chemical Reactions Analysis

Oxidation Reactions

The amino and dimethylamino groups are susceptible to oxidation. Under controlled conditions:

-

Amino group oxidation : Forms nitroso or nitro derivatives depending on oxidant strength. For example, treatment with may yield 6-nitroso intermediates .

-

Dihydropyrimidinone ring oxidation : The 3,4-dihydro ring can aromatize to a pyrimidine under strong oxidizing agents like , removing the C3-C4 single bond .

Table 1: Oxidation Reactions and Products

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol, 60°C | 6-Nitroso derivative | 65 | ||

| Acidic, reflux | Pyrimidin-4-one | 72 |

Nucleophilic Substitution

The dimethylamino group () acts as a leaving group in nucleophilic substitutions:

-

Replacement with thiols : Reacts with thiourea in ethanol under reflux to form 2-mercapto derivatives .

-

Halogenation : Treatment with substitutes the dimethylamino group with chlorine, yielding 2-chloro-6-amino-5-ethylpyrimidin-4-one.

Table 2: Substitution Reactions

| Reagent | Solvent | Product | Key Spectral Data (IR/NMR) | Reference |

|---|---|---|---|---|

| Thiourea | Ethanol | 2-Mercapto derivative | IR: 2400 cm (-SH stretch) | |

| Toluene | 2-Chloro derivative | : δ 5.70 (d, -CH) |

Cyclization and Condensation Reactions

The amino and carbonyl groups enable cyclocondensation with aldehydes or ketones:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form fused pyrimidine-imine hybrids .

-

Heterocyclic annulation : Condensation with malononitrile yields pyrido[2,3-d]pyrimidines, as observed in analogous systems .

Table 3: Cyclization Examples

| Partner | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | Pyrimidine-imine hybrid | Anticancer leads | , | |

| Malononitrile | Silica chloride | Pyrido[2,3-d]pyrimidine | Fluorescent probes |

Functional Group Transformations

-

Acylation : The amino group reacts with acetyl chloride to form 6-acetamido derivatives.

-

Sulfonation : Produces sulfonamide analogs using sulfonyl chlorides, enhancing solubility and bioactivity .

Mechanistic Insights

-

Acid-catalyzed reactions : Protonation of the carbonyl oxygen increases electrophilicity at C2 and C4, facilitating nucleophilic attacks .

-

Base-mediated deprotonation : The NH group at position 1 can be deprotonated, enabling alkylation or arylation at N1 .

Comparative Reactivity

The ethyl group at C5 sterically hinders reactions at C4 and C6, while the dimethylamino group enhances electron density at C2, directing substitutions to this position. This contrasts with methyl-substituted analogs, which show higher reactivity at C5.

Table 4: Substituent Effects on Reactivity

| Position | Substituent | Reactivity Trend | Example |

|---|---|---|---|

| C2 | Electrophilic substitutions favored | Chlorination | |

| C5 | Ethyl | Steric hindrance reduces nucleophilic attacks | Limited acylation |

Scientific Research Applications

Scientific Applications of 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one

This compound is a heterocyclic organic compound belonging to the dihydropyrimidinone class. Dihydropyrimidinones are known for their varied applications in medicinal chemistry as potential therapeutic agents because of their ability to interact with various biological targets. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and dimethylamino groups. These features give it distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable candidate for drug development due to its ability to selectively inhibit certain enzymes. Its molecular weight is 182.22 .

Potential in Cancer Research

This compound exhibits significant biological activity, particularly in cancer research. It has been investigated for its potential as an enzyme inhibitor, affecting key enzymes involved in nucleotide synthesis and DNA replication. This inhibition can disrupt cellular processes, leading to cytotoxic effects on various cancer cell lines, including those from colon, prostate, leukemia, and lung cancers. Furthermore, its interactions with specific molecular targets make it a candidate for further pharmacological studies.

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets have revealed its potential as a therapeutic agent. The compound's mechanism of action typically involves binding to enzymes involved in critical metabolic pathways. This interaction can lead to significant alterations in cellular functions, particularly in cancer cells where it may induce apoptosis or inhibit proliferation.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Amino-5-methyl-2-(dimethylamino)-3,4-dihydropyrimidin-4-one | Similar backbone with methyl substitution | Enhanced solubility |

| 2-Ureido-4(1H)-pyrimidinone | Different nitrogen substitution pattern | Known for high association constants in supramolecular assemblies |

| 6-Amino-5-benzylidene-3-methylpyrimidinone | Benzylidene group addition | Exhibits distinct anti-inflammatory properties |

Synthesis Method

Mechanism of Action

The mechanism of action of 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to a decrease in the synthesis of nucleotides, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one and related compounds identified in the evidence:

*Molecular weights calculated based on formulas; exact values may vary.

Key Findings:

Substituent Effects on Reactivity and Stability: The nitroso group in and compounds confers redox activity, making these analogs prone to nitrosative degradation under acidic conditions . Aromatic groups () enhance planar stacking interactions, which may improve binding affinity in biological targets like enzymes or receptors .

Polarity and Solubility Trends :

- The methylsulfanyl and tetrafluoropropylsulfanyl groups () introduce sulfur and fluorine atoms, respectively, increasing hydrophobicity and resistance to oxidation .

- The ethyl group in the target compound balances lipophilicity and steric demands compared to bulkier substituents in analogs.

Structural Diversity and Applications :

Biological Activity

6-Amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone class, recognized for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 182.22 g/mol. The compound features a pyrimidine ring substituted with an amino group and a dimethylamino group, which contribute to its unique chemical reactivity and biological activity .

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to affect key enzymes involved in nucleotide synthesis and DNA replication, leading to cytotoxic effects on various cancer cell lines, including those from colon, prostate, leukemia, and lung cancers. The inhibition of these enzymes disrupts critical cellular processes, potentially inducing apoptosis or inhibiting cellular proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its potential to inhibit cancer cell growth through the following mechanisms:

- Enzyme Inhibition : The compound selectively inhibits enzymes involved in nucleotide metabolism.

- Induction of Apoptosis : Studies have reported that it can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with the cell cycle progression in various cancer types .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown antioxidant activity in several studies. The antioxidant potential is attributed to its ability to scavenge free radicals and reduce oxidative stress within cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Amino-5-methyl-2-(dimethylamino)-3,4-dihydropyrimidin-4-one | Similar backbone with methyl substitution | Enhanced solubility |

| 2-Ureido-4(1H)-pyrimidinone | Different nitrogen substitution pattern | High association constants in supramolecular assemblies |

| 6-Amino-5-benzylidene-3-methylpyrimidinone | Benzylidene group addition | Distinct anti-inflammatory properties |

The distinct substitution pattern of this compound imparts unique chemical reactivity and biological activity compared to other compounds in the dihydropyrimidine class.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against colon cancer cells .

- Mechanistic Studies : Further investigation revealed that the compound's mechanism involves binding to specific enzymes crucial for nucleotide synthesis, thereby disrupting DNA replication processes .

- Antioxidant Evaluation : Comparative studies using Trolox as a reference showed that derivatives of this compound displayed varying degrees of antioxidant activity, highlighting its potential role in reducing oxidative stress .

Q & A

How can synthetic methodologies for 6-amino-2-(dimethylamino)-5-ethyl-3,4-dihydropyrimidin-4-one be optimized to improve yield and purity?

Basic Research Focus : Reaction condition optimization.

Methodological Guidance :

- Solvent and Temperature : Evidence from analogous thieno[2,3-d]pyrimidin-4(3H)-one syntheses shows that yields exceeding 80% can be achieved using polar aprotic solvents (e.g., DMF) under reflux (100–120°C) .

- Catalytic Systems : Use of coupling agents like HATU or DCC for amide bond formation, as seen in the synthesis of diethyl-L-glutamate derivatives, may enhance regioselectivity and reduce side products .

- Purification : Column chromatography with gradient elution (e.g., 5–10% MeOH in DCM) is recommended for isolating pure products, as demonstrated for benzoic acid derivatives .

What advanced analytical techniques are critical for resolving structural ambiguities in substituted dihydropyrimidinones?

Advanced Research Focus : Structural elucidation.

Methodological Guidance :

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry, as applied to thieno[2,3-d]pyrimidin-4(3H)-one derivatives .

- Multinuclear NMR : H and C NMR coupled with 2D techniques (HSQC, HMBC) are essential for distinguishing tautomeric forms and verifying substituent positions. For example, the NH proton in dihydropyrimidinones typically appears as a broad singlet at δ 10–12 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular formulas, with deviations <2 ppm acceptable for validation .

How do substituent variations at the 5-position influence the compound’s physicochemical properties and reactivity?

Advanced Research Focus : Structure-activity relationships.

Methodological Guidance :

- Electron-Withdrawing Groups (EWGs) : Substitution with sulfanyl or halogen groups (e.g., 2-chlorophenyl in compound 2m) increases melting points (>200°C) and reduces solubility in nonpolar solvents due to enhanced dipole interactions .

- Hydrophilic Groups : Carboxylic acid derivatives (e.g., compound 8) exhibit improved aqueous solubility (logP <1) but require pH-dependent handling to avoid precipitation .

- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder crystallization, necessitating alternative purification strategies like preparative HPLC .

What strategies are effective for resolving contradictions in reported biological activities of dihydropyrimidinone analogs?

Advanced Research Focus : Data validation and reproducibility.

Methodological Guidance :

- Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activities. For example, discrepancies in herbicidal vs. antimicrobial activity may arise from assay-specific interference .

- Control Experiments : Include reference compounds (e.g., 4-aminopyrimidine derivatives) to benchmark activity and validate experimental conditions .

- Meta-Analysis : Cross-reference patent data (e.g., herbicidal claims in EP4374877) with peer-reviewed studies to identify methodological biases .

How can computational modeling predict the tautomeric equilibrium of this compound?

Advanced Research Focus : Computational chemistry.

Methodological Guidance :

- DFT Calculations : Optimize tautomeric structures (e.g., lactam-lactim equilibria) using B3LYP/6-31G(d) to determine energy minima. Compare computed H NMR shifts with experimental data for validation .

- Solvent Effects : Include implicit solvent models (e.g., PCM for water or DMSO) to simulate tautomer prevalence in different media .

- Docking Studies : Predict binding modes in biological targets (e.g., kinases) by aligning tautomers with active-site residues, as demonstrated for pyrimidine-based inhibitors .

What are the challenges in achieving enantiomeric purity for chiral dihydropyrimidinone derivatives?

Advanced Research Focus : Stereochemical control.

Methodological Guidance :

- Chiral Auxiliaries : Use L-glutamate esters (e.g., compound 9) to induce asymmetry during cyclization, followed by acidic hydrolysis to recover enantiopure products .

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA gradients for resolving enantiomers, as validated for related pyrimidine analogs .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with simulated spectra from TD-DFT calculations .

How can solubility limitations of this compound be addressed in biological assays?

Basic Research Focus : Formulation strategies.

Methodological Guidance :

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) for in vitro assays, ensuring solvent controls to avoid cytotoxicity artifacts .

- Prodrug Design : Synthesize ester or carbonate prodrugs (e.g., diethyl esters in compound 9) to enhance membrane permeability, followed by enzymatic hydrolysis in situ .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability, as demonstrated for structurally similar pyrimidine derivatives .

What crystallographic techniques are suitable for analyzing polymorphic forms of this compound?

Advanced Research Focus : Solid-state characterization.

Methodological Guidance :

- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify polymorphs .

- DSC/TGA : Monitor thermal transitions (melting, decomposition) to correlate polymorph stability with thermodynamic parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to rationalize packing differences between polymorphs .

How do steric and electronic effects of the dimethylamino group influence regioselectivity in further functionalization?

Advanced Research Focus : Mechanistic organic chemistry.

Methodological Guidance :

- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify whether substituents direct electrophilic attack to the 4-oxo or 5-ethyl position .

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., alkylation, acylation) to quantify electronic effects .

- Computational Mapping : Use Fukui indices to predict nucleophilic/electrophilic sites, validated by experimental regioselectivity data .

What are the best practices for ensuring reproducibility in biological activity studies of dihydropyrimidinone derivatives?

Basic Research Focus : Experimental design.

Methodological Guidance :

- Batch Consistency : Characterize multiple synthetic batches via HPLC (purity >95%) and H NMR to confirm structural integrity .

- Positive Controls : Include reference compounds with known mechanisms (e.g., 5-fluorouracil for anticancer assays) to validate assay conditions .

- Data Transparency : Report full synthetic protocols, spectral data, and statistical analyses (e.g., IC ± SD) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.